2,4-Dichloro-6-methylpyridine

Beschreibung

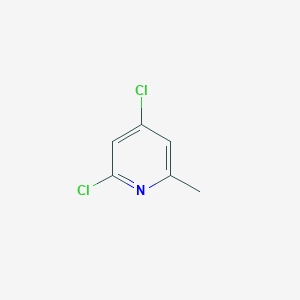

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGTXQVNSRFDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474777 | |

| Record name | 2,4-dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42779-56-6 | |

| Record name | 2,4-dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro 6 Methylpyridine

Established Synthetic Pathways to 2,4-Dichloro-6-methylpyridine

The traditional synthesis of this compound relies on the chemical modification of readily available pyridine-based starting materials. These methods are well-documented and form the foundation of industrial production.

Synthesis from Precursor Pyridine (B92270) Derivatives

A common and effective strategy for synthesizing this compound involves the use of precursor pyridine molecules that are subsequently chlorinated. One of the key starting materials for this process is 2,4-dihydroxy-6-methylpyridine, also known as 6-methylpyridine-2,4-diol (B130231). lookchem.com This diol can be prepared through the hydrolysis of this compound, a reaction that proceeds via sequential nucleophilic substitution of the chlorine atoms with hydroxyl groups, typically using a base like sodium hydroxide (B78521) under reflux conditions. The 4-chloro group is generally more reactive and is substituted first, followed by the 2-chloro group.

Another significant precursor is citrazinic acid (2,6-dihydroxy-4-pyridinecarboxylic acid). uni-regensburg.degoogle.com The conversion of citrazinic acid to a dichlorinated pyridine derivative involves treatment with a halogenating agent like phosphorus oxychloride. google.com This reaction has historically been conducted at high temperatures and pressures. google.com

Furthermore, 2-chloro-5-methylpyridine (B98176) 1-oxide serves as a viable precursor. Treatment with phosphorus oxychloride in a solvent such as dichloromethane (B109758) can yield this compound, although it may also produce the isomeric byproduct 2,6-dichloro-3-methylpyridine. smolecule.com The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature. smolecule.com

The following table summarizes the key precursor pyridine derivatives and the general transformation to this compound.

| Precursor Compound | Key Reagents | General Conditions | Reference |

| 2,4-Dihydroxy-6-methylpyridine | Phosphorus oxychloride | Elevated temperatures | |

| Citrazinic Acid | Phosphorus oxychloride | High temperature and pressure | google.com |

| 2-Chloro-5-methylpyridine 1-oxide | Phosphorus oxychloride | 0°C to room temperature | smolecule.com |

Strategic Chlorination Techniques

The introduction of chlorine atoms onto the pyridine ring is a critical step in the synthesis of this compound. Various chlorinating agents and reaction conditions are employed to achieve the desired substitution pattern.

Phosphorus oxychloride (POCl3) is a widely used and effective chlorinating agent for converting hydroxypyridines to their corresponding chloropyridines. google.comresearchgate.net The reaction of 2,6-dihydroxy-3-cyano-4-methyl-pyridine with phosphorus oxychloride in the presence of a basic nitrogen compound like quinoline (B57606) at elevated temperatures (170-220°C) yields the dichlorinated product. google.com The molar ratio of the hydroxypyridine to phosphorus oxychloride is a crucial parameter, with ratios of 1:1 to 1:1.3 being effective. google.com

Direct chlorination using chlorine gas is another important technique, particularly for producing polychlorinated pyridines. google.comgoogle.com For instance, 2,4-dichloro-6-(trichloromethyl)pyridine (B74809) can be further chlorinated with liquid chlorine at high temperatures (around 160°C or higher) in the presence of a Lewis acid catalyst, such as ferric chloride, to yield pentachloropyridine (B147404) and other polychlorinated derivatives. google.com Multi-stage liquid-phase continuous chlorination of 2-methyl pyridine is an industrial process used to produce 2-chloro-6-trichloromethylpyridine. google.comagropages.com

Thionyl chloride (SOCl₂) can also be employed as a chlorinating agent. In some synthetic routes, it is used to introduce chlorine substituents onto a pyridine ring precursor. vulcanchem.com

The table below outlines various chlorination techniques and their typical applications in pyridine chemistry relevant to the synthesis of chlorinated methylpyridines.

| Chlorinating Agent | Substrate Type | Typical Conditions | Catalyst | Reference |

| Phosphorus oxychloride | Hydroxypyridines | 170-220°C | Basic nitrogen compound (e.g., quinoline) | google.com |

| Chlorine Gas | Methylpyridines | 80-230°C (liquid phase) | - | google.com |

| Chlorine Gas | Dichloromethylpyridines | >160°C (liquid phase) | Lewis acid (e.g., ferric chloride) | google.com |

| Thionyl chloride | Pyridine intermediates | Varies | - | vulcanchem.com |

Development of Novel and Sustainable Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. One such approach involves the use of chloramine-T as a chlorinating agent. This reagent has been used in environmentally benign catalytic protocols for the chlorination of heterocyclic compounds, achieving high yields (95%) under solvent-free conditions at room temperature in a short reaction time (5 minutes). smolecule.com This method offers a sustainable alternative to traditional chlorination techniques. smolecule.com

Another area of development focuses on replacing hazardous reagents. For example, triphosgene (B27547) has been proposed as a safer alternative to highly toxic reagents like phosgene (B1210022) and phosphorus oxychloride for the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound. google.com This suggests potential for similar substitutions in the synthesis of this compound, aiming for simpler and safer industrial production processes. google.com

Microwave-assisted synthesis is also emerging as a technique to improve efficiency. For instance, in the synthesis of related chloro-methyl-pyridinyl compounds, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, thereby improving energy efficiency. vulcanchem.com

These novel approaches, summarized in the table below, represent the future direction of synthesizing this compound and other important chlorinated pyridine derivatives, focusing on sustainability, safety, and efficiency.

| Approach | Key Feature | Advantage | Reference |

| Chloramine-T Chlorination | Use of a novel chlorinating agent | High yield, solvent-free, room temperature, fast reaction | smolecule.com |

| Triphosgene as a Reagent | Replacement of hazardous chemicals | Increased safety, simpler process | google.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction time, improved energy efficiency | vulcanchem.com |

Reactivity and Transformational Chemistry of 2,4 Dichloro 6 Methylpyridine

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms in 2,4-dichloro-6-methylpyridine are susceptible to nucleophilic attack, a common reaction pathway for halogenated pyridines. chemimpex.com The inherent electronic properties of the pyridine (B92270) ring, with the nitrogen atom withdrawing electron density, render the C-2 and C-4 positions electrophilic and thus prone to substitution.

The two chlorine atoms in this compound exhibit different levels of reactivity towards nucleophiles. Generally, the chlorine at the C-4 position is more labile and therefore more readily substituted than the chlorine at the C-2 position. nsf.gov This difference in reactivity allows for regioselective functionalization, where a nucleophile can be directed to selectively replace the C-4 chlorine while leaving the C-2 chlorine intact. This selectivity is crucial for the stepwise synthesis of more complex, multi-substituted pyridine derivatives. For instance, the hydrolysis of this compound with sodium hydroxide (B78521) under reflux conditions proceeds sequentially, with the initial substitution occurring at the more reactive C-4 position, followed by the substitution of the C-2 chlorine to yield 6-methylpyridine-2,4-diol (B130231). However, the presence of an electron-donating group at the C-6 position can sometimes lead to a preference for nucleophilic attack at the C-2 position. wuxiapptec.com

Amination reactions of this compound with various nitrogen-containing nucleophiles provide a direct route to amino-substituted pyridines. These reactions are typically carried out by treating the dichloropyridine with an amine, often in the presence of a base. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. For example, the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with the malononitrile (B47326) dimer in the presence of triethylamine (B128534) results in the regioselective substitution of the chlorine atom at the C-6 position. researchgate.net

| Nucleophile | Product | Notes |

| Isopropylamine | 4-Chloro-6-isopropylamino-nicotinonitrile | Near quantitative yield when reacted with 4,6-dichloronicotinonitrile (B575181) in the presence of triethylamine. researchgate.net |

| Malononitrile dimer | Triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | Regioselective substitution at the C-6 position of 2,6-dichloro-4-methylnicotinonitrile. researchgate.net |

The chlorine atoms of this compound can also be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These alkoxylation and thiolation reactions expand the range of functional groups that can be introduced onto the pyridine core. For example, 2,4-dichloro-6-methylpyrimidine (B20014) reacts with 1H,1H,2H,2H-perfluorodecanethiol in a fluorous synthesis to produce disubstituted pyrimidines. sigmaaldrich.com The hydrolysis of this compound to 6-methylpyridine-2,4-diol is a key step in the synthesis of favipiravir (B1662787) analogues, which are known for their antiviral properties.

Amination Reactions with Nitrogen-Containing Nucleophiles

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and have been extensively applied to functionalize this compound. eie.grresearchgate.net These reactions offer a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst and an organoboron reagent, is a widely used method for C-C bond formation. sigmaaldrich.com In the context of 2,4-dichloropyridines, the reaction generally shows a preference for coupling at the C-2 position. nsf.gov However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, favoring coupling at the C-4 position. nsf.govnih.gov This ligand-controlled selectivity allows for the synthesis of C4-arylated and C4-alkylated pyridines, which can be further functionalized through subsequent reactions. nih.gov For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine (B19661) with various aryl and heteroaryl boronic acids under microwave irradiation and with a low loading of a palladium catalyst provides C4-substituted pyrimidines in good to excellent yields. mdpi.com

| Boronic Acid | Product | Catalyst System |

| p-Methoxyphenylboronic acid | Monoarylated derivative at C4 | Pd(PPh3)4, potassium carbonate, toluene |

| Aryl and heteroaryl boronic acids | C4-substituted pyrimidines | Pd(PPh3)4, microwave irradiation |

Palladium-catalyzed amination (Buchwald-Hartwig amination) and etherification reactions are effective methods for forming C-N and C-O bonds, respectively. researchgate.net These reactions are particularly useful for coupling amines and alcohols with aryl halides. In the case of 2,4-dichloropyridines, palladium catalysis can facilitate the regioselective amination at the C-2 position. thieme-connect.com The use of N-acetyl-masked aminoarenes can limit overreaction and lead to the formation of 4-chloro-6-anilino nicotinonitrile compounds after in-situ deprotection. thieme-connect.com Palladium-catalyzed etherification reactions of chloroheteroarenes with phenols can be achieved with low catalyst loadings, providing an efficient route to heteroaryl ethers. researchgate.net

| Reaction Type | Reactants | Product | Catalyst System |

| C2-Amination | 2,4-Dichloropyridine derivatives, N-acetyl-masked aminoarenes | 4-Chloro-6-anilino nicotinonitrile derivatives | Palladium(0) |

| Etherification | Chloroheteroarenes, Functionalized phenols | Heteroaryl ethers | Palladium triphosphane systems |

Other Cross-Coupling Methodologies

Beyond Suzuki and Stille couplings, this compound is a potential substrate for other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings, which are fundamental methods for forming carbon-carbon bonds.

The Sonogashira reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orggold-chemistry.org While specific examples involving this compound are not extensively detailed in the literature, the general mechanism is applicable. The reaction can be performed under mild, often room temperature, conditions. wikipedia.org For chloro-substituted pyridines, the choice of palladium catalyst, ligands, and base is crucial for achieving good yields and selectivity, especially given the lower reactivity of aryl chlorides compared to bromides or iodides. gold-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling). researchgate.net

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. rsc.org This reaction is catalyzed by palladium complexes and requires a base. rsc.org The reactivity of aryl chlorides in Heck reactions can be challenging, often necessitating more active catalyst systems or harsher reaction conditions compared to aryl bromides or iodides. researchgate.net The development of phosphine-free catalyst systems and the use of supported palladium nanoparticles are strategies employed to enhance the efficiency and recyclability of the catalyst for such transformations. rsc.orgresearchgate.net

Table 1: General Conditions for Sonogashira and Heck Couplings This table presents generalized conditions for these reactions with aryl halides, as specific examples for this compound are not detailed in the provided sources.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

| Sonogashira Coupling | Palladium complex (e.g., PdCl₂(PPh₃)₂) | Copper(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | THF, DMF, Acetonitrile |

| Heck Coupling | Palladium complex (e.g., Pd(OAc)₂) | Phosphine (B1218219) ligand or N-heterocyclic carbene (NHC) | Amine (e.g., Et₃N) or Carbonate (e.g., K₂CO₃) | DMF, Acetonitrile, Dioxane |

Reactions Involving the Methyl Group at C-6

The methyl group at the C-6 position of the pyridine ring is analogous to a benzylic position and exhibits characteristic reactivity. It can be a site for oxidation, deprotonation followed by functionalization, or halogenation.

Oxidation: The methyl group can undergo oxidation to yield corresponding alcohols, aldehydes, or carboxylic acids. ambeed.com This transformation typically requires strong oxidizing agents. The specific product obtained can be controlled by the choice of reagent and reaction conditions. For the related compound 2,6-dichloro-3-methylpyridine, oxidation of the methyl group is a known transformation leading to the formation of corresponding alcohols, ketones, or carboxylic acids. ambeed.com

Deprotonation/Side-Chain Lithiation: The protons on the C-6 methyl group are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles. While direct lithiation of the pyridine ring often requires careful selection of bases to avoid nucleophilic addition, side-chain lithiation (benzylic lithiation) is typically achieved using strong, non-nucleophilic amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). uwindsor.ca Lithiation of pyridines substituted with acylaminomethyl groups has been shown to occur on the methylene (B1212753) group of the side-chain using tert-butyllithium (B1211817) (t-BuLi). researchgate.net The resulting organolithium intermediate can be trapped with electrophiles like ketones, aldehydes, or alkyl halides to introduce new functional groups. researchgate.net

Halogenation: The methyl group can be chlorinated, for instance, by reaction with thionyl chloride. researchgate.net This reaction provides a pathway to (chloromethyl)pyridine derivatives, which are versatile intermediates for further substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen heteroatom and the two electron-withdrawing chlorine atoms further deactivate the ring in this compound towards electrophilic attack.

However, under forcing conditions, EAS can occur. The directing effects of the existing substituents guide the position of the incoming electrophile. For this compound, the only available positions are C-3 and C-5. Nitration of the ring has been documented to occur at the C-3 position, yielding 2,4-dichloro-6-methyl-3-nitropyridine. nih.govpharmaffiliates.comchemicalbook.com This outcome is consistent with the directing effects of the substituents, where the C-3 position is ortho to the C-2 chloro and C-4 chloro groups, and meta to the C-6 methyl group.

Table 2: Documented Electrophilic Aromatic Substitution Reaction

| Reaction | Position of Substitution | Product |

| Nitration | C-3 | 2,4-Dichloro-6-methyl-3-nitropyridine nih.govpharmaffiliates.com |

Finding conditions for other EAS reactions like halogenation or sulfonation on the pyridine ring itself can be challenging due to this inherent lack of reactivity. researchgate.net

Metalation and Organometallic Chemistry

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org In this reaction, a directing metalation group (DMG) complexes with an organolithium reagent, directing deprotonation to a nearby ortho position. wikipedia.org Halogen atoms can serve as moderate DMGs. organic-chemistry.org In this compound, the chlorine atoms at C-2 and C-4 can potentially direct lithiation to the C-3 and C-5 positions. Strong bases like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or lithium diisopropylamide (LDA) are commonly used for these deprotonations, which are typically performed at low temperatures to prevent side reactions. researchgate.netvapourtec.com The resulting aryllithium species can then react with a wide range of electrophiles. For example, the lithiation of 2-chloropyridine (B119429) can be directed to the C-6 position using a BuLi-LiDMAE superbase, demonstrating that regioselectivity can be highly dependent on the specific base system employed. researchgate.net

Organometallic Chemistry: The pyridine nitrogen atom possesses a lone pair of electrons and can act as a ligand, coordinating to metal centers to form organometallic complexes. researchgate.net For instance, dichloropyridine has been used as a ligand (X) in the formation of monofunctional "piano-stool" ruthenium(II) arene complexes of the type [(η⁶-arene)Ru(ethylenediamine)(X)]ⁿ⁺. pnas.org These complexes have been studied for their chemical reactivity, particularly their hydrolysis, which is a key activation mechanism for potential therapeutic applications. pnas.org Additionally, ligands derived from 6-methylpyridine have been used to synthesize novel scorpionate ligands and their corresponding nickel(II) complexes. rsc.org

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.chemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2,4-Dichloro-6-methylpyridine reveals distinct signals corresponding to the different protons in the molecule. The aromatic region of the spectrum shows two singlets, which is consistent with the two non-equivalent protons on the pyridine (B92270) ring. The methyl group protons also appear as a distinct singlet in the aliphatic region.

A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure. leyan.com While specific chemical shift values for the parent compound are not detailed in the provided results, analysis of a closely related derivative, ethyl this compound-3-carboxylate, provides insight into the expected regions for these peaks. chemicalbook.comgoogleapis.com In this derivative, the protons are observed in a deuterated chloroform (B151607) (CDCl₃) solvent. googleapis.com For this compound itself, the methyl protons would be expected to resonate at a chemical shift of approximately 2.26 ppm, as seen in a similar pyridine derivative. ambeed.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.1 | Singlet |

| H-5 | ~7.3 | Singlet |

| -CH₃ | ~2.5 | Singlet |

Note: The predicted chemical shifts are estimates based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal in the ¹³C NMR spectrum. This allows for the confirmation of the number of distinct carbon environments and provides further evidence for the proposed structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~152 |

| C-3 | ~124 |

| C-4 | ~145 |

| C-5 | ~122 |

| C-6 | ~160 |

| -CH₃ | ~24 |

Note: The predicted chemical shifts are estimates based on typical values for substituted pyridines and may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, no cross-peaks would be expected in the aromatic region since the two ring protons are isolated and appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the H-3 signal with the C-3 signal, the H-5 signal with the C-5 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, the methyl protons would show correlations to C-5 and C-6. The H-3 proton would show correlations to C-2, C-4, and C-5. The H-5 proton would show correlations to C-3, C-4, and the methyl carbon. These correlations would definitively confirm the substitution pattern of the pyridine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.chemicalbook.com

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. grafiati.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined.

The molecular weight of this compound is 162.01 g/mol . avantorsciences.com Therefore, the molecular ion peak [M]⁺ in the mass spectrum would be expected at an m/z value corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed in a ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound. GC-MS has been used to determine residual solvents in reactions involving pyridine derivatives, highlighting its utility in analyzing reaction mixtures. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful combined analytical technique that is particularly useful for less volatile or thermally unstable compounds. googleapis.com While this compound is amenable to GC-MS, LC-MS can also be employed for its analysis. In LC-MS, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. leyan.comgrafiati.com

The mass spectrum obtained via LC-MS would show the protonated molecule [M+H]⁺ at m/z 163. The characteristic isotopic pattern for the two chlorine atoms would also be present. LC-MS is frequently mentioned in the analysis of various pyridine derivatives. ambeed.comgrafiati.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational structure of molecules. These methods measure the vibrational energies of molecular bonds, which are characteristic of the bond type and its chemical environment.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the IR spectrum is characterized by vibrations of the pyridine ring, the methyl group, and the carbon-chlorine bonds.

Table 1: Expected Infrared (IR) Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretching | Aromatic Ring |

| 3000-2850 | C-H Stretching | Methyl Group (CH₃) |

| 1610-1570 | C=C / C=N Ring Stretching | Pyridine Ring |

| 1580-1550 | C=C / C=N Ring Stretching | Pyridine Ring |

| 1470-1430 | C-H Asymmetric Bending | Methyl Group (CH₃) |

| 1450-1400 | C=C / C=N Ring Stretching | Pyridine Ring |

| 1390-1370 | C-H Symmetric Bending (Umbrella) | Methyl Group (CH₃) |

| 1300-1000 | C-H In-plane Bending | Aromatic Ring |

| 850-750 | C-Cl Stretching | Chloro Substituent |

This table is based on established correlations for substituted pyridines and related compounds. rsc.orgcore.ac.ukasianpubs.org

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. However, for a molecule like this compound, which lacks such symmetry, many vibrations will be active in both spectra, though their relative intensities can differ significantly.

Raman spectra are particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The symmetric "ring breathing" mode of the pyridine ring, which involves the entire ring expanding and contracting, typically gives rise to a strong and sharp band in the Raman spectrum, often observed around 1000 cm⁻¹. rsc.orgasianpubs.org The C-Cl stretching vibrations are also readily observed in Raman spectra. As with IR spectroscopy, specific experimental data with complete assignments for this compound is sparse. However, analysis of related molecules provides a basis for predicting the key Raman-active modes. core.ac.ukcdnsciencepub.com

Table 2: Expected Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretching | Aromatic Ring |

| 1610-1570 | C=C / C=N Ring Stretching | Pyridine Ring |

| 1050-990 | Ring Breathing (Symmetric Stretch) | Pyridine Ring |

| 1300-1000 | C-H In-plane Bending | Aromatic Ring |

| 850-750 | C-Cl Stretching | Chloro Substituent |

This table is based on established correlations for substituted pyridines and related compounds. rsc.orgcore.ac.ukasianpubs.org

Infrared (IR) Spectroscopy

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy probes the electronic structure of molecules by measuring transitions between different electronic energy levels, typically upon absorption of ultraviolet (UV) or visible light.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the pyridine ring. These transitions are primarily of two types: π → π* (promotion of an electron from a bonding π orbital to an antibonding π* orbital) and n → π* (promotion of a non-bonding electron, from the nitrogen lone pair, to an antibonding π* orbital). uzh.chlibretexts.org

In pyridine itself, the π → π* transitions are responsible for strong absorptions, while the n → π* transition is weaker and appears at a longer wavelength. aip.org The introduction of substituents alters the energies of these transitions. The two chlorine atoms, being electronegative and possessing lone pairs, can interact with the pyridine π-system. aip.org This interaction, along with the electron-donating effect of the methyl group, typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* bands compared to unsubstituted pyridine. researchgate.net The n → π* transition is also affected by the electronic nature of the substituents. aip.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Promotion of electron from π bonding orbital to π* anti-bonding orbital | 200-280 nm | Strong |

This table is based on general principles of UV-Vis spectroscopy for heteroaromatic compounds and substituted pyridines. libretexts.orgaip.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that define the crystal packing.

Despite its utility as a synthetic intermediate, a detailed single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. While crystal structures for related dichloropyridine derivatives, such as 2,3-Dichloropyridine and 4-Amino-3,5-dichloropyridine, have been determined, this data cannot be directly extrapolated to define the specific solid-state architecture of the title compound due to the critical influence of substituent position on crystal packing. researchgate.netiucr.org Therefore, definitive data on its crystal system, space group, and unit cell dimensions remains to be established.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Methylpyridine

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular orbitals, and bonding characteristics.

Density Functional Theory (DFT) has become a principal method for the computational study of organic molecules due to its balance of accuracy and computational cost. For substituted pyridines, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govacs.org

In the case of 2,4-dichloro-6-methylpyridine, DFT studies would reveal the influence of the electron-withdrawing chloro groups and the electron-donating methyl group on the pyridine (B92270) ring's electron density. The calculated molecular electrostatic potential (MEP) map would identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. For instance, in related substituted pyridines, the nitrogen atom typically presents a region of minimum electrostatic potential, highlighting its nucleophilic character. koreascience.kr

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For similar halogenated pyridines, the presence of electronegative chlorine atoms is expected to lower the energy of the LUMO, enhancing the molecule's electrophilicity. nih.gov

A hypothetical DFT study on this compound would likely involve the B3LYP functional with a basis set such as 6-311++G(d,p) to accurately model its properties. researchgate.net Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can provide insights into charge delocalization and hyperconjugative interactions within the molecule, further explaining its stability. bohrium.com

Table 1: Predicted Electronic Properties of this compound from Computational Models (Note: This table is illustrative, based on typical values for similar compounds found in computational databases and literature.)

| Property | Predicted Value | Method/Source |

| Molecular Weight | 162.01 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.8 | PubChem nih.gov |

| Topological Polar Surface Area | 12.9 Ų | PubChem nih.gov |

| HOMO-LUMO Gap | ~4-5 eV | Inferred from similar compounds tandfonline.com |

| Dipole Moment | ~2-3 D | Inferred from similar compounds acs.org |

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. mdpi.com These methods can provide highly accurate results, though often at a greater computational expense than DFT.

For substituted pyridines, ab initio calculations have been used to investigate substituent effects on molecular geometry and electronic properties. koreascience.kr An ab initio study of this compound, for example at the MP2/6-31+G(d,p) level of theory, would offer a detailed description of its equilibrium structure and vibrational spectra. tandfonline.com Such studies on related molecules have successfully correlated calculated properties, like proton affinity, with the electronic nature of the substituents. tandfonline.com Comparing HF and DFT results is also a common practice to validate computational findings. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating vibrational frequencies, it is possible to assign the bands observed in experimental infrared (IR) and Raman spectra.

For halogenated pyridines, DFT calculations have been shown to accurately reproduce experimental vibrational spectra. nih.gov A computational analysis of 4-amino-2,6-dichloropyridine, a structurally similar compound, demonstrated excellent agreement between DFT-calculated frequencies (using B3LYP with 6-31G(*) and 6-311+G(**) basis sets) and experimental FTIR and FT-Raman spectra. nih.gov A similar study on this compound would allow for a complete assignment of its vibrational modes, including the characteristic C-Cl, C-N, and C-C stretching and bending vibrations.

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. While not explicitly found for this compound, studies on similar molecules like 5-chloro-2-mercaptobenzimidazole (B1227107) show that theoretical chemical shifts for ¹H and ¹³C NMR can be calculated with good accuracy, aiding in the structural elucidation of the compound and its derivatives. tandfonline.com

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. ijpsr.comdrugdesign.org For this compound, the primary source of conformational flexibility is the rotation of the methyl group.

While the pyridine ring itself is rigid, the orientation of the methyl group's hydrogen atoms relative to the ring can be explored. Computational methods can map the potential energy surface for the rotation of the methyl group around the C-C bond. This analysis would identify the most stable (lowest energy) conformation and the energy barriers to rotation. Although the barrier to rotation for a methyl group is generally low, its preferred orientation can influence crystal packing and subtle intermolecular interactions. The principles of conformational analysis are crucial for understanding the stability and reactivity of molecules. lumenlearning.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the geometries and energies of transition states. nih.govescholarship.org For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution.

The chlorine atoms on the pyridine ring are potential sites for nucleophilic attack. A computational study could model the reaction pathway of this compound with a nucleophile. By calculating the activation energies for substitution at the C2 and C4 positions, one could predict the regioselectivity of the reaction. The transition state for each pathway would be located, and its structure would provide insight into the bond-forming and bond-breaking processes. Such studies have been performed for other electrophilic reactions involving heteroaromatics, demonstrating the power of computational analysis to distinguish between kinetic, thermodynamic, and dynamic control of reaction selectivity. pku.edu.cn

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. mdpi.com These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict properties like boiling point, solubility, or toxicity. aaai.org

For a class of compounds like halogenated pyridines, a QSPR model could be developed to predict a specific property. nih.gov Molecular descriptors for this compound would include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). acs.org By building a model from a dataset of pyridines with known properties, the properties of this compound could be predicted. For example, QSPR studies have been used to predict the boiling points and octanol-water partition coefficients of substituted pyridines with a high degree of accuracy. aaai.org The development of such models is crucial for regulatory purposes and for the efficient screening of new compounds. researchgate.net

Synthesis and Chemical Biology of 2,4 Dichloro 6 Methylpyridine Derivatives

Design and Synthesis of Functionalized Derivatives

The chemical scaffold of 2,4-dichloro-6-methylpyridine is a versatile starting point for the synthesis of a wide array of more complex molecules. The two chlorine atoms at the C2 and C4 positions of the pyridine (B92270) ring are susceptible to nucleophilic substitution, providing a direct route to introduce new functional groups and build molecular diversity.

Carboxylate Derivatives (e.g., Methyl this compound-3-carboxylate)

Carboxylate derivatives of this compound are important intermediates in organic synthesis. For instance, ethyl this compound-3-carboxylate can be synthesized from the readily available ethyl 4-hydroxy-6-methyl-2(1H)-pyridone-3-carboxylate. thieme-connect.com The synthesis involves treating the starting pyridone with phosphoryl chloride, which effectively chlorinates the hydroxyl groups at the 2 and 4 positions to yield the target dichlorinated ester. thieme-connect.com

Another synthetic approach starts with 6-methylnicotinic acid, which can be produced through the oxidation of 2-methyl-5-ethylpyridine. The subsequent esterification and chlorination steps lead to the formation of the desired carboxylate derivative. The chlorine atoms can then be selectively replaced by various nucleophiles to create different derivatives.

Table 1: Synthesis of Ethyl this compound-3-carboxylate

| Starting Material | Reagent(s) | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Ethyl 4-hydroxy-6-methyl-2(1H)-pyridone-3-carboxylate | Phosphoryl chloride (POCl₃) | Ethyl this compound-3-carboxylate | Chlorination of pyridone hydroxyl groups | thieme-connect.com |

Pyridine-Based Ligands for Coordination Chemistry

The this compound framework is a useful platform for developing pyridine-based ligands for coordination chemistry. The reactivity of the chloro-substituents allows for the introduction of atoms with lone pairs of electrons, such as nitrogen, sulfur, or oxygen, which can then coordinate to metal centers. For example, aminopyridine derivatives, which can be synthesized by substituting the chlorine atoms with amines, are known to coordinate with metal ions like copper(II) through the pyridine nitrogen or the exocyclic amino group. journalskuwait.org

The synthesis of such ligands often involves nucleophilic aromatic substitution reactions where the chlorine atoms are displaced. These reactions can be tuned to be regioselective, allowing for the controlled synthesis of mono- or di-substituted products, which can then act as monodentate or bidentate ligands, respectively. The resulting metal complexes have potential applications in catalysis and materials science. For example, 2,2'-bipyridines and similar multidentate ligands are synthesized using coupling reactions like the Stille coupling, starting from halogenated pyridines. cmu.edu

Heterocyclic Ring Annulation Strategies

Ring annulation, the process of fusing a new ring onto an existing one, can be applied to this compound derivatives to create complex polycyclic heterocyclic systems. These strategies leverage the reactivity of the chloro-substituents to build new ring structures.

One such strategy involves the reaction of a related compound, 2,6-dichloro-4-methylnicotinonitrile (B1293653), with a nucleophile like malononitrile (B47326) dimer. researchgate.net This reaction proceeds via a regioselective nucleophilic substitution of the chlorine atom at the 6-position, followed by an intramolecular cyclization to form a new fused ring system. researchgate.net Similarly, pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, can be synthesized from substituted 2,4-dichloropyridines. uni-muenchen.deresearchgate.net These reactions often involve a sequence of nucleophilic substitution followed by a cyclization step, sometimes catalyzed by a transition metal, to construct the fused pyrrole (B145914) ring. researchgate.net These fused heterocyclic systems are of significant interest in medicinal chemistry.

Biological Activity Studies of this compound Analogues

Analogues derived from the this compound core have been investigated for a variety of biological activities. By modifying the substituents on the pyridine ring, researchers can tune the pharmacological properties of these molecules.

Exploration of Pharmacological Potentials

Derivatives of dichlorinated methylpyridines and structurally similar pyrimidines have shown potential in several therapeutic areas. For instance, a series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives were designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a target in non-small cell lung cancer treatment. nih.gov One of the most promising compounds from this study, L-18, demonstrated significant inhibitory activity against the EGFRT790M/L858R mutant kinase and strong antiproliferative activity against H1975 cancer cells, with an IC₅₀ value of 0.65 µM. nih.gov

Furthermore, related heterocyclic structures have been explored for antimicrobial and antifungal properties. journalskuwait.org In one study, novel compounds were synthesized from 2,4-dichloro-5-sulfamoylbenzoic acid and various aminopyridines. journalskuwait.org These compounds and their copper(II) complexes were tested against several bacterial and yeast strains, with some showing notable activity. journalskuwait.org For example, one of the synthesized salts exhibited a minimum inhibitory concentration (MIC) of 15.60 µg/mL against Staphylococcus aureus. journalskuwait.org

Table 2: Selected Biological Activities of Dichloropyridine/Pyrimidine (B1678525) Analogues

| Derivative Class | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|

| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | EGFRT790M/L858R kinase inhibition | IC₅₀ = 0.65 ± 0.06 μM against H1975 cells | nih.gov |

| 2-amino-4-methylpyridinium 2,4-dichloro-5-sulfamoylbenzoate | Antimicrobial (S. aureus) | MIC = 15.60 µg/mL | journalskuwait.org |

| Furo[2,3-b]pyridine derivatives | Antioxidant | Significant radical scavenging activity observed | eurjchem.com |

Structure-Activity Relationship (SAR) Investigations of Substituted Halopyridines

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For substituted halopyridines, SAR investigations focus on how different substituents at various positions of the pyridine ring influence the molecule's interaction with its biological target.

For example, in a study of 5-substituted pyridine analogues designed to probe steric influence on binding to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), various bulky groups were introduced. nih.gov The study found that substituting the pyridine ring with phenyl, substituted phenyl, or heteroaryl groups resulted in compounds with high binding affinities, with Kᵢ values ranging from 0.055 to 0.69 nM. nih.gov This indicates that the receptor's binding pocket can accommodate bulky substituents at this position, and these modifications can modulate the compound's functional activity, leading to the identification of both agonists and antagonists. nih.gov

Inhibitor Design and Evaluation using Halogenated Heterocyclic Scaffolds (e.g., EGFR inhibitors based on related pyrimidine structures as a conceptual analogue)

Halogenated heterocyclic scaffolds are crucial frameworks in modern medicinal chemistry for the design of potent and selective enzyme inhibitors. nih.govmdpi.comacs.org The inclusion of halogen atoms on a heterocyclic core, such as a pyridine or pyrimidine ring, can significantly enhance binding affinity, metabolic stability, and cell permeability of a drug candidate. acs.org The pyridine ring itself is considered a "privileged scaffold" in drug design due to its presence in numerous natural products and FDA-approved drugs. mdpi.com The introduction of chlorine atoms, as seen in this compound, provides reactive sites for further molecular elaboration and can facilitate critical halogen bonding interactions within a protein's active site. acs.org

A compelling conceptual analogue for the application of the this compound scaffold can be found in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors based on the structurally similar 2,4-dichloro-6-methylpyrimidine scaffold. nih.gov EGFR is a tyrosine kinase that, when dysregulated, is a key driver in the progression of various cancers, including non-small cell lung cancer (NSCLC). nih.govnih.gov Many successful EGFR inhibitors utilize a pyrimidine core to mimic the adenine (B156593) ring of ATP, enabling them to bind to the kinase's active site. nih.gov

In a pertinent study, researchers designed and synthesized two series of derivatives based on a 2,4-dichloro-6-methylpyrimidine core as potential inhibitors of mutated EGFR (EGFRT790M/L858R), which confers resistance to first-generation therapies. nih.gov The dichlorinated pyrimidine served as a key starting material, allowing for selective substitution at the C2 and C4 positions to build complex molecules designed to fit into the ATP-binding pocket of the mutant enzyme. This approach highlights the utility of the dichlorinated heterocyclic scaffold in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

The evaluation of these pyrimidine derivatives led to the identification of a highly potent and selective compound, designated L-18. nih.gov This compound demonstrated significant inhibitory activity against the target mutant EGFR kinase and potent antiproliferative effects against human lung cancer cells (H1975) that express this mutation. nih.gov

Table 1: Inhibitory Activity of a 2,4-dichloro-6-methylpyrimidine-based EGFR Inhibitor

| Compound | Target Kinase | Inhibitory Activity (%) | Anti-proliferative Activity (IC₅₀ against H1975 cells) |

|---|---|---|---|

| L-18 | EGFRT790M/L858R | 81.9% | 0.65 ± 0.06 µM |

Data sourced from a study on 2,4-dichloro-6-methylpyrimidine derivatives as potential EGFR inhibitors. nih.gov

This research underscores the strategic value of using halogenated heterocyclic scaffolds like this compound or its pyrimidine analogue. The chlorine atoms serve as versatile handles for synthetic modification, enabling the exploration of chemical space and the optimization of inhibitor potency and selectivity. nih.govacs.org

Applications in Agrochemical Research

The compound this compound is an important intermediate in the agrochemical industry. thermofisher.comfishersci.nothermofisher.com Its chlorinated pyridine structure is a key building block for synthesizing a new generation of high-efficacy, low-toxicity agricultural products. agropages.com Pyridine-containing pesticides are a major focus of innovation in the agrochemical sector. agropages.com

This compound and its isomers serve as precursors in the synthesis of various herbicides. chemimpex.comchemimpex.com The chemical reactivity of the chlorine-substituted positions allows for the creation of more complex molecules that can function as active herbicidal agents. chemimpex.com

Pyridine carboxylic acid herbicides, for instance, are a class of synthetic auxins, which are plant growth regulators. vt.edu These compounds induce uncontrolled and abnormal growth in broadleaf weeds, leading to their eventual death. vt.edu The synthesis of such complex pyridine derivatives often relies on starting materials like chlorinated methylpyridines. agropages.com For example, derivatives of 2-methylpyridine (B31789) are used to produce pesticides with herbicidal activity, such as chlorfenapyr. agropages.com The specific structure of this compound makes it a valuable intermediate for developing selective herbicides that can control unwanted plant growth while minimizing damage to crops. chemimpex.com

The this compound scaffold is also integral to the development of modern fungicides. chemimpex.com Many advanced fungicides are based on pyridine or pyrazole (B372694) carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHI). nih.gov These compounds disrupt the mitochondrial respiratory chain in fungi, effectively halting their growth.

Research has shown that pyridine derivatives with specific substitutions exhibit significant fungicidal activity. apsnet.org The synthesis of these potent agents often involves the use of chlorinated pyridine intermediates. For example, this compound can be hydrolyzed to form 6-methylpyridine-2,4-diol (B130231), a precursor for compounds like Favipiravir (B1662787) analogues, which are known for their antimicrobial and fungicidal properties. The versatility of the dichlorinated pyridine core allows chemists to introduce various functional groups to optimize the fungicidal spectrum and efficacy. nih.gov

Development of Herbicidal Compounds

Applications in Advanced Materials Science

Beyond its roles in medicine and agriculture, this compound and related compounds are finding applications in the field of materials science.

Dichloromethylpyridine derivatives are utilized as intermediates in the production of specialty polymers and resins. chemimpex.comjustia.com The reactivity of the chloro-substituents allows these molecules to be incorporated into polymer chains or used to modify resin properties. For example, related compounds are used to create polymers and coatings with enhanced durability and resistance to environmental factors. chemimpex.com

Furthermore, pyridine derivatives are involved in the preparation of specialized resins used in chemical synthesis and purification. In one application, a phosphonium (B103445) resin was used as a support for a reagent in reactions involving dichloromethylpyridines. researchgate.net Another example involves the use of XAD-resin, a type of adsorbent polymer, in studies involving the passive air sampling of chlorinated aromatic compounds, including pyridine derivatives. researchgate.net These applications indicate the role of such compounds as building blocks or modifying agents in the creation and application of advanced polymer and resin systems.

Perspectives on Sustainable Chemical Development and Environmental Considerations

Green Chemistry Principles in 2,4-Dichloro-6-methylpyridine Synthesis

The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com While specific green synthesis routes for this compound are not extensively detailed in publicly available research, the principles can be applied to its known synthetic pathways.

One of the established synthesis methods for this compound involves the chlorination of a pyridine (B92270) precursor. smolecule.com A key aspect of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. tandfonline.com The synthesis of this compound from 2-chloro-5-methylpyridine (B98176) 1-oxide using phosphorus oxychloride, for instance, also generates byproducts, which detracts from its atom economy. smolecule.com

Another green chemistry principle is the use of safer solvents and auxiliaries. nih.govacs.org Many reactions for producing pyridine derivatives utilize dipolar aprotic solvents like DMF and NMP, which are facing increasing restrictions due to toxicity concerns. nih.govacs.org Research into greener alternatives, such as bio-based solvents like Cyrene, is ongoing, although their specific application to this compound synthesis is not documented. nih.gov

The choice of reagents is also critical. The hydrolysis of this compound to produce 6-Methylpyridine-2,4-diol (B130231) offers a comparative example of environmental considerations. This hydrolysis method, while providing high yields (85–90%), generates NaCl waste that requires neutralization. An alternative cyclization method to produce the same diol, though lower-yielding, utilizes recyclable ammonia, presenting a better environmental profile in terms of waste management. This highlights the trade-offs that must be considered in chemical synthesis.

Future research into greener synthetic routes for this compound could explore catalytic processes to replace stoichiometric reagents, the use of less hazardous solvents, and optimization of reaction conditions to improve energy efficiency and reduce waste. semanticscholar.org

Lifecycle Assessment of Production and Use

A full lifecycle assessment (LCA) for this compound, which would holistically evaluate its environmental impacts from raw material extraction to end-of-life, is not publicly available. However, the principles of LCA provide a framework for understanding its potential environmental footprint. acs.orgacs.org An LCA would consider the "cradle-to-gate" impacts, including the environmental cost of the starting materials, the energy consumed during synthesis, and the waste generated. researchgate.net

The production of pyridine and its derivatives is a segment of the broader chemical industry. This industry has seen a general trend of decreasing total greenhouse gas (GHG) emissions over the past decade, even as gross value added has increased. europa.eu In 2021, the majority of GHG emissions from the chemical industry stemmed from fuel combustion (67%), with the remainder from industrial processes and product use. europa.eu Any LCA of this compound would need to account for these energy inputs and process-specific emissions.

Research on Degradation and Environmental Impact

The environmental fate and impact of this compound are areas of ongoing investigation, with current data suggesting potential for environmental persistence.

Degradation and Persistence: Data on the environmental fate of chloropyridines are generally limited. tandfonline.comresearchgate.net However, it is known that the biodegradation of pyridine derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring. researchgate.net A safety data sheet for this compound indicates that the compound may persist in the environment. canbipharm.com While it is also stated to contain no substances known to be non-degradable in wastewater treatment plants, the persistence of chlorinated organic compounds is a general concern. canbipharm.comthermofisher.com Studies on other chlorinated pyridines have shown that they can be resistant to biodegradation under certain conditions. nih.gov For example, 2-chloropyridine (B119429) was found to be persistent and not further metabolized over a six-month period in anaerobic freshwater sediment slurries. nih.gov The process of anaerobic dechlorination has been observed for some chlorinated pyridines, but the pathways and products can vary. researchgate.netresearcher.life

Bioaccumulation and Mobility: There is potential for this compound to bioaccumulate, meaning it could build up in organisms over time. canbipharm.com Its mobility in soil is considered to be low, suggesting it is not likely to move readily into groundwater. canbipharm.com

Ecotoxicity: Specific ecotoxicity data for this compound is not widely available. However, information on related compounds provides some context. The U.S. Environmental Protection Agency has conducted screening-level hazard characterizations for a category of chlorinated pyridines, indicating the need for data on their potential health and environmental effects. epa.gov For a related compound, 2,6-Dichloro-3-cyano-4-methylpyridine, the safety data sheet states that it contains no substances known to be hazardous to the environment. thermofisher.com However, as a general class, halogenated organic compounds are often associated with toxicity and persistence. researchgate.net

Data Table: Environmental Fate and Ecotoxicity Profile of this compound and Related Compounds

| Property | This compound | Related Chlorinated Pyridines | Source |

| Persistence | May persist in the environment. | Some chloropyridines are persistent under anaerobic conditions. | canbipharm.comnih.gov |

| Biodegradation | Contains no substances known to be non-degradable in wastewater treatment plants. | Biodegradability is highly dependent on the specific structure. Data on environmental fate is generally lacking. | tandfonline.comresearchgate.netresearchgate.netcanbipharm.com |

| Bioaccumulation | May have some potential to bioaccumulate. | No specific data found for direct comparison. | canbipharm.com |

| Mobility in Soil | Is not likely mobile in the environment. | No specific data found for direct comparison. | canbipharm.com |

| Ecotoxicity | No specific data widely available. | A related compound, 2,6-Dichloro-3-cyano-4-methylpyridine, is listed as containing no substances known to be hazardous to the environment. | thermofisher.com |

Future Research Trajectories for 2,4 Dichloro 6 Methylpyridine

Exploration of Novel Catalytic Transformations

The reactivity of the chlorine substituents on the pyridine (B92270) ring of 2,4-Dichloro-6-methylpyridine makes it an ideal candidate for various cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Future research will likely focus on expanding the scope of these transformations.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are among the most utilized methods for carbon-carbon bond formation. rsc.orglibretexts.org Research is expected to continue in developing more efficient and selective palladium catalyst systems for the functionalization of this compound. rsc.org This includes the design of new phosphine (B1218219) ligands that can enhance catalyst activity and stability. rsc.org

Beyond palladium, there is a growing interest in using first-row transition metals like nickel, iron, and copper as catalysts. nih.gov These metals are more abundant and less expensive than palladium, making them attractive for sustainable chemical synthesis. Investigating the use of these metals in cross-coupling reactions with this compound could lead to more cost-effective and environmentally friendly synthetic routes. nih.gov Furthermore, ruthenium-based catalysts have shown efficiency in various transformations, including the dehydrogenation of N-heterocycles and the synthesis of complex molecules. arabjchem.org Exploring ruthenium-catalyzed reactions with this compound could open new avenues for creating novel compounds.

A significant challenge in pyridine chemistry is the selective functionalization at specific positions due to the electron-deficient nature of the pyridine ring. beilstein-journals.org Recent advancements have shown that it is possible to achieve meta-selectivity in pyridine functionalization without the need for harsh reaction conditions or expensive transition-metal catalysts. acs.org Applying these novel strategies to this compound could provide access to a wider range of substituted pyridine derivatives with unique properties.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. The integration of this compound chemistry with flow systems is a promising area of future research.

Flow chemistry has been successfully applied to cross-coupling reactions, enabling the rapid and efficient synthesis of key intermediates for pharmaceuticals. acs.org For instance, a one-flow process involving lithiation, borylation, and Suzuki coupling has been developed for the synthesis of drug precursors, significantly enhancing efficiency. acs.org Applying similar telescoped approaches to reactions involving this compound could streamline the synthesis of its derivatives.

The use of external stimuli, such as light or electricity, to control polymerization and other chemical reactions is a rapidly developing field. acs.org Photocatalysis, in particular, offers a green and efficient way to drive chemical transformations. mdpi.com Combining flow chemistry with photoredox catalysis for reactions involving this compound could lead to the development of highly controlled and sustainable synthetic processes.

Advanced Materials Applications Beyond Polymers

While pyridine-containing polymers have been explored for various applications, the use of this compound as a building block for other advanced materials is an emerging research area. The unique electronic and coordination properties of the pyridine ring make it a valuable component in the design of functional materials. numberanalytics.com

One promising application is in the development of materials for optoelectronics, such as organic light-emitting diodes (OLEDs). durham.ac.uk The ability to tune the electronic properties of pyridine derivatives through substitution makes them attractive candidates for new emitter materials. durham.ac.uk Research in this area could involve synthesizing novel derivatives of this compound and evaluating their photophysical properties.

Another area of interest is the use of pyridine derivatives in the construction of metal-organic frameworks (MOFs). mdpi.com MOFs are porous materials with potential applications in gas storage, separation, and catalysis. The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridine-based ligands suitable for building these frameworks. mdpi.com The functional groups on this compound could be modified to create new ligands for the synthesis of novel MOFs with tailored properties. mdpi.com

Furthermore, the development of functionalized terpyridines, which can be synthesized from pyridine derivatives, is important for materials chemistry and catalysis due to the photoluminescent and electrical conductivity properties of their metal complexes. mdpi.com

Deeper Investigation into Biological and Medicinal Chemistry Roles

Pyridine derivatives are a cornerstone of medicinal chemistry, with a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. researchgate.netresearchgate.net The scaffold of this compound provides a versatile platform for the synthesis of new biologically active compounds.

Recent studies have explored the synthesis of novel pyridine and pyrimidine (B1678525) derivatives as potential inhibitors of enzymes like thymidylate synthase, which is a target for anti-colorectal cancer drugs. jocpr.com A study on 2,4-dichloro-6-methylpyrimidine (B20014) derivatives identified a promising compound, L-18, as a potential inhibitor of the EGFR kinase for the treatment of non-small cell lung cancer. nih.gov This compound showed strong antiproliferative activity against H1975 cells and induced apoptosis. nih.gov

Another area of research involves the design of DPP-4 inhibitors for the treatment of diabetes. A series of 5-aminomethyl-pyridines were synthesized and found to have inhibitory activity in the nanomolar range. nih.govacs.org Specifically, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrated high potency and selectivity for DPP-4 over DPP-8. nih.govacs.org

The development of new antimicrobial and antifungal agents is also a critical area of research. Novel compounds derived from 2-aminopyridines and 2,4-dichloro-5-sulfamoylbenzoic acid, along with their copper (II) complexes, have shown activity against various bacteria and yeasts. journalskuwait.orgresearchgate.net These findings suggest that derivatives of this compound could be further explored for their potential as new antimicrobial agents.

Computational Design of Next-Generation Pyridine Derivatives

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. elsevier.com Molecular modeling and docking studies can be used to predict the binding of ligands to protein targets, guiding the design of more potent and selective inhibitors. jocpr.com

For example, in the development of EGFR inhibitors, molecular docking was used to help design and synthesize 2,4-dichloro-6-methylpyrimidine derivatives. nih.gov Similarly, computational methods are being used to understand and predict the properties of pyridine derivatives for various applications, including their use as chemosensors. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-6-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of 6-methylpyridine derivatives. For example, substituting methylpyridine precursors with chlorine donors (e.g., POCl₃ or SOCl₂) under reflux conditions (80–120°C) in anhydrous solvents like dichloromethane. Base catalysts (e.g., NaH or K₂CO₃) may enhance selectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Yield optimization requires precise stoichiometric control and inert atmospheres to minimize side reactions .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computed spectra (DFT/B3LYP/6-31G* level) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.0).

- X-ray Crystallography : Use SHELXL or ORTEP-3 for single-crystal structure determination .

- Elemental Analysis : Match experimental C, H, N, Cl percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What computational strategies resolve electronic structure ambiguities in this compound?

Q. How do crystallographic data address discrepancies in bond-length and angle measurements for chlorinated pyridines?

- Methodological Answer : Software tools like SHELXL refine diffraction data to resolve structural ambiguities . For example:

- Twinning Analysis : Apply Hooft/YXIN routines to correct for twinned crystals.

- Disorder Modeling : Use PART instructions to refine disordered Cl or methyl groups.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to explain packing anomalies .

Q. What mechanistic insights explain unexpected regioselectivity in further functionalization of this compound?

- Methodological Answer : Combine experimental kinetics with computational modeling:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- DFT Transition-State Modeling : Locate energy barriers for nucleophilic substitution at C2 vs. C4 positions. Steric hindrance from the methyl group often favors C4 reactivity .

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.